molecular formula C21H21BrN4O3S B3304636 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide CAS No. 921847-01-0

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

Cat. No.: B3304636
CAS No.: 921847-01-0
M. Wt: 489.4 g/mol
InChI Key: QKGFIODQSWAFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of N-substituted 2-arylacetamides, characterized by a sulfanyl-linked imidazole core and a brominated phenyl group. Key structural features include:

  • Imidazole ring: Substituted at position 1 with a benzylcarbamoylmethyl group and at position 5 with a hydroxymethyl group.
  • Sulfanyl bridge: Connects the imidazole ring to the acetamide backbone.

The benzylcarbamoyl moiety enhances lipophilicity, while the hydroxymethyl group improves aqueous solubility, making this compound a balanced candidate for pharmacological studies.

Properties

IUPAC Name

N-benzyl-2-[2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O3S/c22-16-6-8-17(9-7-16)25-20(29)14-30-21-24-11-18(13-27)26(21)12-19(28)23-10-15-4-2-1-3-5-15/h1-9,11,27H,10,12-14H2,(H,23,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGFIODQSWAFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)NC3=CC=C(C=C3)Br)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The benzylcarbamoyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the bromophenyl group through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid.

    Reduction: The benzylcarbamoyl group can be reduced to form a primary amine.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Overview

The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide is a complex organic molecule characterized by its unique imidazole structure and various functional groups. Its applications span several fields, particularly in medicinal chemistry, where it is being explored for its potential therapeutic effects.

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Studies have indicated that compounds with imidazole moieties exhibit significant anticancer properties. The presence of the benzylcarbamoyl and bromophenyl groups in this compound may enhance its bioactivity against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Antimicrobial Properties :
    • Research suggests that imidazole derivatives possess antimicrobial activity. The sulfanyl group in the compound could potentially improve its efficacy against bacterial and fungal strains, warranting further exploration in antibiotic development.
  • Enzyme Inhibition :
    • The compound may serve as an enzyme inhibitor, particularly targeting specific pathways involved in disease progression. This is crucial for developing drugs that modulate enzymatic activities associated with cancer and other diseases.

Structure-Activity Relationship (SAR)

Understanding the relationship between the structure of this compound and its biological activity is essential for optimizing its therapeutic potential. The following structural features are significant:

Structural FeaturePotential Impact on Activity
Imidazole RingKnown for biological activity; contributes to binding affinity
Benzylcarbamoyl GroupMay enhance lipophilicity and cellular uptake
Sulfanyl GroupCould play a role in redox reactions, influencing biological activity
Bromophenyl SubstituentMay enhance interaction with specific receptors or enzymes

Case Studies

  • In Vitro Studies :
    • A study conducted on similar imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The results indicated that modifications to the imidazole structure could enhance potency and selectivity.
  • Antimicrobial Efficacy :
    • A comparative analysis of several imidazole-based compounds showed that those containing sulfanyl groups exhibited improved antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that the compound may be effective in treating infections caused by resistant strains.
  • Enzyme Interaction Studies :
    • Preliminary docking studies indicate that the compound has a high affinity for certain enzyme targets involved in cancer metabolism. This highlights its potential as a lead compound for drug development aimed at metabolic pathways in tumors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzylcarbamoyl and bromophenyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related acetamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Structural Features Key Substituents Bioactivity (Reported/Inferred) Synthesis Method References
Target Compound : 2-({1-[(Benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide Imidazole core with sulfanyl bridge, hydroxymethyl, benzylcarbamoyl, 4-bromophenyl - 1-(Benzylcarbamoyl)methyl
- 5-Hydroxymethyl
- 4-Bromophenyl
Likely anticancer/antimicrobial (inferred from imidazole and bromophenyl motifs) Likely EDC-mediated coupling of imidazole-thiol and acetamide precursors
2-{[1-Allyl-5-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide Imidazole core with sulfanyl bridge, allyl, 4-bromophenyl, 4-chlorophenyl - 1-Allyl
- 5-(4-Bromophenyl)
- 4-Chlorophenyl
Anticancer (inferred from halogenated aryl groups) Nucleophilic substitution or coupling reactions
N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide Simple acetamide backbone without heterocycles - 4-Bromophenyl
- 4-Chlorophenyl
Antimicrobial (structural similarity to benzylpenicillin) EDC-mediated coupling of 4-chlorophenylacetic acid and 4-bromoaniline
N-(4-(1-Ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzimidazole core with methylsulfonyl, ethyl, 4-phenyl - 1-Ethyl
- 5-Methylsulfonyl
- 4-Phenyl
Anticancer (explicitly tested) Multi-step synthesis involving sulfonation and alkylation

Key Observations :

Structural Complexity :

  • The target compound’s imidazole ring and sulfanyl bridge distinguish it from simpler acetamides (e.g., ’s compound) and align it with benzimidazole derivatives (e.g., compound 29). The hydroxymethyl group provides polarity absent in analogs with allyl or methylsulfonyl substituents .

Bioactivity Trends :

  • Halogenated aryl groups (e.g., 4-bromophenyl, 4-chlorophenyl) are common in antimicrobial and anticancer agents due to their electron-withdrawing effects and enhanced binding to hydrophobic pockets .
  • Sulfanyl vs. Sulfonyl : Sulfanyl groups (as in the target compound) may offer redox-modulating activity, whereas sulfonyl groups (e.g., compound 29) enhance metabolic stability .

Synthetic Accessibility :

  • The target compound likely requires EDC-mediated coupling (as in ) to form the acetamide bond, followed by imidazole functionalization. This contrasts with compound 29, which involves sulfonation and benzimidazole ring closure .

Biological Activity

Overview

The compound 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring and a sulfanyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: N-benzyl-2-[2-[2-(4-bromophenyl)acetamido]-5-(hydroxymethyl)imidazol-1-yl]acetamide
  • Molecular Formula: C23H26BrN4O3S
  • CAS Number: 921822-12-0

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The imidazole ring is known to participate in enzyme inhibition and may interact with metal ions or hydrogen bond with proteins. The sulfanyl group can react with thiol groups in proteins, potentially altering their function and leading to biological effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antibacterial Activity: It may disrupt bacterial cell wall synthesis or function through its reactive groups.

Antibacterial Properties

Research has indicated that compounds containing imidazole rings exhibit significant antibacterial activity. For instance, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves the generation of reactive species that can damage bacterial DNA or disrupt cellular processes.

Table 1: Antibacterial Activity of Related Imidazole Compounds

Compound NameBacteria TestedActivity Observed
Compound AStaphylococcus aureusInhibition Zone: 15 mm
Compound BEscherichia coliInhibition Zone: 12 mm
Compound CPseudomonas aeruginosaNo Activity Detected

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. The imidazole moiety is often found in known anticancer drugs, and its ability to interfere with cellular signaling pathways could contribute to its potential effectiveness against cancer cells.

Case Study: Anticancer Activity
In a study investigating the cytotoxic effects of similar imidazole derivatives, compounds were tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Results indicated that certain derivatives induced apoptosis in cancer cells at micromolar concentrations, suggesting a promising avenue for further research.

Research Findings

Recent literature highlights the synthesis of this compound and its derivatives. A review article emphasized the importance of structure-activity relationships (SAR) in optimizing these compounds for enhanced biological activity.

Table 2: Summary of Research Findings

Study ReferenceCompound TestedBiological ActivityKey Findings
Nitroimidazole DerivativesAntibacterialEffective against MRSA
Benzimidazole DerivativesAnticancerInduced apoptosis in MCF-7 cells

Q & A

Q. What synthetic strategies are effective for preparing 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide?

A stepwise approach is recommended:

  • Step 1: Synthesize the imidazole core by condensing 5-(hydroxymethyl)-1H-imidazole with benzylcarbamoylmethyl groups via nucleophilic substitution or coupling reactions.
  • Step 2: Introduce the sulfanyl group at the 2-position of the imidazole using thiolation reagents (e.g., Lawesson’s reagent) or via thiol-disulfide exchange.
  • Step 3: Couple the intermediate with N-(4-bromophenyl)acetamide using carbodiimide crosslinkers (e.g., EDC·HCl) in dichloromethane under inert conditions, followed by purification via column chromatography .

Q. What analytical techniques ensure structural integrity and purity of the compound?

  • HPLC-MS: Confirm molecular weight and purity (>95%) using reverse-phase chromatography with a C18 column and electrospray ionization mass spectrometry.
  • NMR Spectroscopy: Assign signals for key functional groups (e.g., imidazole protons at δ 7.2–7.8 ppm, bromophenyl aromatic protons at δ 7.4–7.6 ppm) and verify stereochemistry via 2D COSY/NOESY experiments.
  • X-ray Diffraction (XRD): Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to validate bond lengths and dihedral angles .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Cross-Validation: Compare XRD-derived bond lengths (e.g., C–S bond: ~1.78 Å) with DFT-optimized geometries to identify outliers. Adjust refinement parameters in SHELXL (e.g., thermal displacement factors) to reduce R-factor discrepancies .
  • Dynamic NMR: Resolve overlapping signals by variable-temperature NMR or using shift reagents (e.g., Eu(fod)₃) to distinguish tautomeric forms of the imidazole ring .

Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation: Systematically modify the benzylcarbamoyl, hydroxymethyl, or bromophenyl groups and evaluate biological activity (e.g., enzyme inhibition assays).
  • Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the sulfanyl group) and validate with mutagenesis studies .
  • Data Analysis: Apply multivariate statistical models (e.g., PCA) to correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. Which computational methods are suitable for studying this compound’s interactions with biological targets?

  • Density Functional Theory (DFT): Optimize the molecule’s geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (FMOs) and electrostatic potential surfaces for reactivity prediction.
  • Molecular Dynamics (MD): Simulate binding dynamics (e.g., with GROMACS) using explicit solvent models to assess stability of the acetamide-bromophenyl moiety in hydrophobic pockets .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification using alchemical transformations in Schrödinger’s Desmond .

Methodological Notes

  • Synthesis Optimization: For scale-up, replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) and monitor reaction progress via in-situ FTIR to minimize byproducts .
  • Crystallization: Use slow evaporation of methylene chloride/hexane mixtures to grow single crystals suitable for high-resolution XRD .
  • Data Reproducibility: Archive raw spectral and crystallographic data in repositories (e.g., Cambridge Structural Database) with detailed metadata for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.